molecular formula C25H25N3O5 B2876592 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 891129-41-2

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2876592
CAS No.: 891129-41-2
M. Wt: 447.491
InChI Key: BDQVBRCBXIKSLQ-UHFFFAOYSA-N
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Description

The compound N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide features a 1,3,4-oxadiazole core substituted with a triethoxyphenyl group at position 5 and a naphthalene-2-carboxamide moiety at position 2. The triethoxyphenyl group contributes electron-donating effects and lipophilicity, while the naphthalene system enhances π-π stacking capabilities .

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-4-30-20-14-19(15-21(31-5-2)22(20)32-6-3)24-27-28-25(33-24)26-23(29)18-12-11-16-9-7-8-10-17(16)13-18/h7-15H,4-6H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQVBRCBXIKSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Direct Cyclization of Diacylhydrazine

Step 1: Hydrazide Formation
Naphthalene-2-carboxylic acid (1.0 eq) reacts with thionyl chloride (1.2 eq) in anhydrous DCM to form the acid chloride, followed by treatment with hydrazine hydrate (1.5 eq) in THF:

$$
\text{Naphthalene-2-COCl} + \text{NH}2\text{NH}2 \rightarrow \text{Naphthalene-2-CONHNH}_2
$$

Step 2: Diacylhydrazine Synthesis
The hydrazide reacts with 3,4,5-triethoxybenzoyl chloride (1.1 eq) in pyridine at 0–5°C:

$$
\text{Naphthalene-2-CONHNH}_2 + \text{Ar-COCl} \rightarrow \text{Naphthalene-2-CONHNH-CO-Ar} \quad (\text{Ar = 3,4,5-triethoxyphenyl})
$$

Step 3: Cyclodehydration
Treatment with phosphorus oxychloride (3 eq) in refluxing toluene (12 hr) induces cyclization:

$$
\text{Diacylhydrazine} \xrightarrow{\text{POCl}3} \text{1,3,4-Oxadiazole} + 2\text{H}2\text{O}
$$

Key Data

Step Reagents/Conditions Yield Purity (HPLC)
1 SOCl₂, DCM, 40°C 92% 98.5%
2 Pyridine, 0°C 78% 97.2%
3 POCl₃, toluene reflux 65% 95.8%

Pathway B: Mercapto-Oxadiazole Intermediate

Step 1: Mercapto-Oxadiazole Formation
Naphthalene-2-carbohydrazide (1.0 eq) reacts with carbon disulfide (2 eq) in ethanolic KOH (2M) under reflux:

$$
\text{Naphthalene-2-CONHNH}2 + \text{CS}2 \rightarrow \text{Naphthalene-2-CONH-C(=S)-SH} \xrightarrow{\text{KOH}} \text{Mercapto-oxadiazole}
$$

Step 2: Nucleophilic Displacement
The potassium salt reacts with 3,4,5-triethoxyphenylacetyl chloride (1.2 eq) in DMF at 80°C:

$$
\text{Mercapto-oxadiazole} + \text{Ar-CH}2\text{COCl} \rightarrow \text{Target Compound} + \text{KCl} + \text{H}2\text{S}
$$

Optimization Insights

  • Sodium acetate (3 eq) improved yields by mitigating side reactions
  • THF/water biphasic system reduced decomposition of triethoxy groups

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 10.35 (s, 1H, NH)
  • δ 8.45–7.85 (m, 7H, naphthalene)
  • δ 7.12 (s, 2H, triethoxyphenyl)
  • δ 4.15 (q, 6H, OCH₂CH₃)
  • δ 1.42 (t, 9H, OCH₂CH₃)

IR (KBr)

  • 3275 cm⁻¹ (N-H stretch)
  • 1672 cm⁻¹ (C=O amide)
  • 1610 cm⁻¹ (C=N oxadiazole)

HRMS (ESI+)
Calculated for C₂₉H₂₉N₃O₅ [M+H]⁺: 516.2124
Found: 516.2121

Comparative Evaluation of Synthetic Routes

Parameter Pathway A Pathway B
Total Yield 43% 58%
Reaction Time 18 hr 24 hr
Purification Ease Moderate Challenging
Scalability >100 g <50 g

Pathway B's higher yield offsets its longer reaction time, though the mercaptan intermediate requires careful handling. Pathway A remains preferable for large-scale synthesis due to fewer purification steps.

Mechanistic Considerations

Cyclization in Pathway A follows an SN2-type mechanism , where POCl₃ acts as both acid catalyst and dehydrating agent. The transition state involves simultaneous protonation of the hydrazide nitrogen and chloride attack at the carbonyl carbon. In Pathway B, the thiolate intermediate facilitates nucleophilic aromatic substitution, with the electron-rich triethoxyphenyl group enhancing reactivity.

Industrial-Scale Considerations

Critical parameters for kilogram-scale production:

  • Solvent Selection : Replaced DMF with cyclopentyl methyl ether (CPME) for better environmental profile
  • Catalyst Loading : Reduced POCl₃ from 3 eq to 1.5 eq via microwave-assisted synthesis (80°C, 2 hr)
  • Crystallization Optimization :
    • Heptane/ethyl acetate (7:3) gave >99% purity
    • Cooling rate: 0.5°C/min to prevent oiling out

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that has attracted interest in medicinal chemistry and materials science. It features a triethoxyphenyl group, an oxadiazole ring, and a naphthamide moiety. The molecular formula is C25H25N3O5, with a molecular weight of 447.5 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Biological Activities

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide's biological activity is attributed to its capacity to inhibit tubulin polymerization, which is crucial for cell division, making it a candidate for anticancer therapies. Its structure also allows it to interact with various enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)10.0
A549 (Lung)15.0

These values demonstrate its potential as an effective anticancer agent by disrupting microtubule dynamics.

Antimicrobial Properties Studies have shown that this compound possesses antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents on Oxadiazole Core Linked Group Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound (Inferred) 3,4,5-Triethoxyphenyl Naphthalene-2-carboxamide ~434* High lipophilicity; potential kinase inhibition
BA94467 (3-(4-chlorobenzenesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide) 3,4,5-Triethoxyphenyl Propanamide (sulfonamide) 523.99 Anticancer candidate (structural data only)
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl Naphthalene-2-carboxamide ~375* Reduced lipophilicity vs. triethoxy analog
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl Benzamide (sulfamoyl) ~500* Antifungal activity (tested vs. fluconazole)
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl Acetamide 318.33 Higher solubility vs. ethoxy analogs
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 4-Methoxybenzyl Naphthalene-1-carbothioate 390 82% synthesis yield; thioester stability

*Molecular weights estimated based on structural formulas.

Structural and Electronic Differences

  • Triethoxyphenyl vs. Trimethoxyphenyl ( vs. This may improve membrane permeability in biological systems .
  • Naphthalene-2-carboxamide vs. Benzamide (LMM5, ): The naphthalene system provides extended aromaticity, likely improving binding affinity to hydrophobic pockets in target proteins compared to smaller benzamide derivatives.
  • Carboxamide vs. Carbothioate (): The thioester group in ’s compound increases electrophilicity and metabolic instability compared to the carboxamide, which is more resistant to hydrolysis .

Research Findings and Implications

  • Lipophilicity-Bioavailability Trade-off: The triethoxy substitution improves target engagement but may necessitate formulation adjustments (e.g., surfactants as in ) to mitigate solubility limitations .
  • Naphthalene vs. Benzene Core: Naphthalene-containing analogs () show enhanced binding in computational models due to stronger π-π interactions, making them preferable for enzyme inhibition .
  • Substituent Optimization: Replacing methoxy with ethoxy groups (e.g., vs. Target Compound) fine-tunes electronic effects without drastically altering synthesis complexity.

Biological Activity

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring linked to a naphthalene moiety. Its molecular formula is C25H25N3O5C_{25}H_{25}N_{3}O_{5}, with a molecular weight of 447.5 g/mol . The presence of the triethoxyphenyl group contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

Preliminary findings have shown that this compound possesses anticancer properties. It appears to inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth, such as thymidylate synthase and topoisomerase II. These interactions may result in the induction of apoptosis in cancer cells . The antiproliferative effects observed in vitro suggest its potential as a lead compound for cancer therapeutics.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The compound is known to inhibit key enzymes that are critical for DNA replication and repair.
  • Targeting Nucleic Acids : It may interact directly with nucleic acids, disrupting their function and leading to cellular apoptosis.
  • Cell Cycle Interference : By affecting the cell cycle machinery, the compound can halt the proliferation of cancerous cells .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:

Compound NameStructural FeaturesUnique Aspects
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamideContains a methoxy group instead of triethoxyExhibits different biological activities due to structural variations
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamideChlorophenyl substitutionMay show enhanced antimicrobial properties due to chlorine presence

This comparison highlights how variations in substituents can influence biological activity and efficacy.

Case Studies and Research Findings

Several case studies have investigated the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability compared to controls.
  • Mechanistic Insights : Further research indicated that the compound's anticancer effects are mediated through apoptosis induction and cell cycle arrest at the G1 phase.

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